4-Amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid;4-(2,2,2-trichloroethoxycarbonylamino)butanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid typically involves the reaction of glutamic acid derivatives with trichloroethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, and requires careful monitoring of temperature and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of these compounds involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process includes steps such as crystallization, purification, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-Amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid involves its binding to the α subunit of the l-glutamic acid receptor. This binding inhibits transcriptional regulation at an optimum concentration of 10 micromolar and is reversible. The compound also inhibits the transfer reactions of nucleotides in DNA synthesis, affecting protein synthesis in mutant cells but not in wild-type cells .
Comparison with Similar Compounds
Similar Compounds
5-Amino-5-oxo-4-(1-oxo-4-(2-oxopyrrolidin-1-yl)isoindolin-2-yl)pentanoic acid: Another glutamic acid derivative with similar inhibitory effects on transcriptional regulation.
Pentanoic acid, 4-oxo-: A simpler compound with different chemical properties and applications.
Uniqueness
4-Amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid is unique due to its specific binding affinity to the l-glutamic acid receptor and its reversible inhibition of transcriptional regulation. This makes it a valuable compound for research in transcriptional regulation and protein synthesis .
Properties
Molecular Formula |
C14H20Cl6N2O8 |
---|---|
Molecular Weight |
557.0 g/mol |
IUPAC Name |
4-amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid;4-(2,2,2-trichloroethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/2C7H10Cl3NO4/c8-7(9,10)3-15-6(14)4(11)1-2-5(12)13;8-7(9,10)4-15-6(14)11-3-1-2-5(12)13/h4H,1-3,11H2,(H,12,13);1-4H2,(H,11,14)(H,12,13) |
InChI Key |
HXAGKQTZDIRZFG-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)CNC(=O)OCC(Cl)(Cl)Cl.C(CC(=O)O)C(C(=O)OCC(Cl)(Cl)Cl)N |
Origin of Product |
United States |
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